
4-Methoxy-2,5-bis(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2,5-bis(trifluoromethyl)phenol is an organic compound with the molecular formula C9H6F6O2 It is characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,5-bis(trifluoromethyl)phenol typically involves the introduction of trifluoromethyl groups onto a phenol ring. One common method is the Friedel-Crafts alkylation reaction, where trifluoromethyl groups are introduced using trifluoromethylating agents in the presence of a Lewis acid catalyst. The methoxy group can be introduced through methylation of the hydroxyl group on the phenol ring using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their functionalization. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-Methoxy-2,5-bis(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl groups influence the reactivity of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
4-Methoxy-2,5-bis(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4-Methoxy-2,5-bis(trifluoromethyl)phenol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of specific biochemical pathways and the inhibition or activation of target proteins.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a single trifluoromethyl group and a phenol group.
2,5-Bis(trifluoromethyl)phenol: Lacks the methoxy group present in 4-Methoxy-2,5-bis(trifluoromethyl)phenol.
4-Methoxyphenol: Contains a methoxy group but lacks the trifluoromethyl groups.
Uniqueness
This compound is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties
属性
分子式 |
C9H6F6O2 |
|---|---|
分子量 |
260.13 g/mol |
IUPAC 名称 |
4-methoxy-2,5-bis(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H6F6O2/c1-17-7-3-4(8(10,11)12)6(16)2-5(7)9(13,14)15/h2-3,16H,1H3 |
InChI 键 |
VSNPNDNNAISCCN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1C(F)(F)F)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)

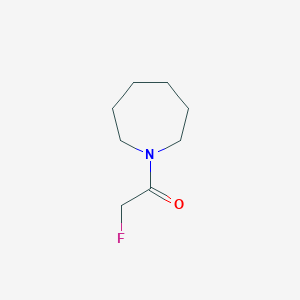
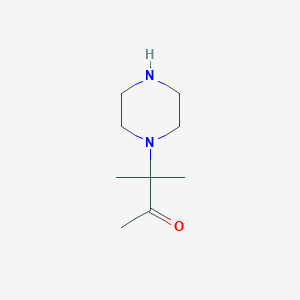
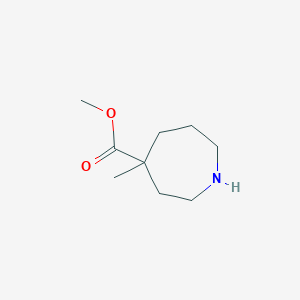
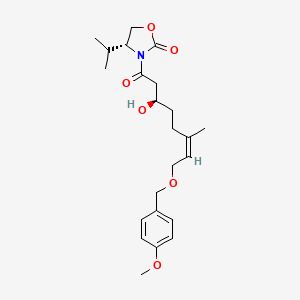
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)

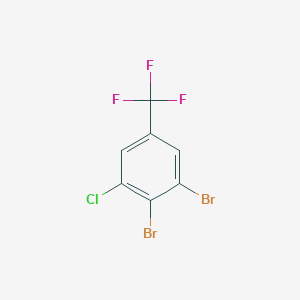

![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
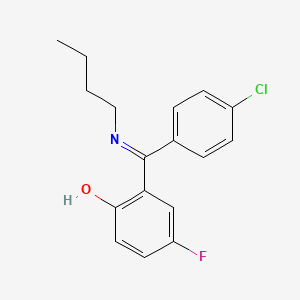
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)
